5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Medicinal Chemistry Regioisomerism SAR Analysis

This 3-(pyrrolidin-2-yl)-5-phenyl-1,2,4-oxadiazole (CAS 1274636-41-7) offers a non-interchangeable regioisomer for medicinal chemistry. The basic pyrrolidine amine (pKa ~10-11) enables salt formation and pH-dependent solubility absent in neutral analogs. A defined pharmacophore with phenyl, pyrrolidine, and oxadiazole moieties makes it ideal for SAR exploration. Purity: 97%. R&D use only.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B11804206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NOC(=N2)C3=CC=CC=C3
InChIInChI=1S/C12H13N3O/c1-2-5-9(6-3-1)12-14-11(15-16-12)10-7-4-8-13-10/h1-3,5-6,10,13H,4,7-8H2
InChIKeyDAPALCXWAIUWGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Procurement & Structural Baseline


5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1274636-41-7) is a heterocyclic organic compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . It belongs to the 1,2,4-oxadiazole class and features a five-membered oxadiazole ring substituted at the 3-position with a pyrrolidin-2-yl group and at the 5-position with a phenyl group . This specific regiochemical arrangement distinguishes it from other phenyl-oxadiazole positional isomers and from compounds lacking the pyrrolidine moiety. The compound is commercially available primarily from research chemical suppliers with reported purities ranging from 95% to 97% , and is intended exclusively for laboratory research use. It serves as a molecular building block in medicinal chemistry programs targeting various biological systems, with the 1,2,4-oxadiazole ring recognized as a privileged scaffold in drug discovery [1].

5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Why In-Class Analogs Are Not Interchangeable


Generic substitution among 1,2,4-oxadiazole derivatives is scientifically unjustified due to three critical differentiation axes: regioisomerism, substituent-dependent electronic modulation, and salt-form effects. First, the specific 3-(pyrrolidin-2-yl)-5-phenyl substitution pattern on the oxadiazole ring is a distinct regioisomer that cannot be interchanged with, for example, 3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole or 5-phenyl-1,2,4-oxadiazole lacking the pyrrolidine moiety altogether, as the position of substituents directly governs binding orientation to biological targets [1]. Second, the pyrrolidine ring introduces a basic secondary amine (pKa ~10-11) that enables salt formation (e.g., hydrochloride) and protonation-dependent solubility, features absent in neutral 5-phenyl-1,2,4-oxadiazole (MW 146.15 g/mol, calculated XLogP3-AA 1.8) [2]. Third, the oxadiazole ring itself is employed as a bioisostere for ester and amide functionalities, offering enhanced metabolic stability relative to hydrolytically labile linkers, but the degree of this stabilization depends on the specific substitution pattern and flanking groups . The quantitative evidence below substantiates why this compound cannot be treated as a commodity interchangeable with its nearest structural neighbors.

5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Quantified Differentiation Against Comparators


5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Regioisomeric Differentiation vs. 3-Phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

The target compound (5-phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, CAS 1274636-41-7) and its regioisomer 3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 853104-20-8) share identical molecular formula (C12H13N3O) and molecular weight (215.25 g/mol) but differ in the positional attachment of the phenyl and pyrrolidinyl groups to the oxadiazole ring . This regioisomeric distinction fundamentally alters the spatial orientation of the two key pharmacophoric elements—the hydrophobic phenyl ring and the basic pyrrolidine nitrogen—relative to the hydrogen-bond accepting oxadiazole core. In structure-activity relationship studies of pyrrolidine-oxadiazole scaffolds, such positional isomerism has been shown to produce divergent biological activity profiles against targets including DNA gyrase and topoisomerase IV, with active compounds demonstrating mid-nanomolar inhibitory activity (IC50 values ranging from 120 nM to 270 nM) against E. coli DNA gyrase [1]. While direct comparative data for this specific regioisomeric pair are not published, the established SAR principles governing oxadiazole-pyrrolidine hybrids dictate that regioisomers cannot be considered functionally equivalent for procurement purposes [1].

Medicinal Chemistry Regioisomerism SAR Analysis

5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Molecular Weight Differential vs. Unsubstituted 5-Phenyl-1,2,4-oxadiazole

The target compound possesses a molecular weight of 215.25 g/mol (C12H13N3O), which is 69.10 g/mol higher than the unsubstituted parent scaffold 5-phenyl-1,2,4-oxadiazole (146.15 g/mol, C8H6N2O) [1]. This mass differential corresponds precisely to the addition of the pyrrolidine moiety (C4H7N, exact mass 69.058 Da) and fundamentally alters the compound's physicochemical profile. The pyrrolidine ring introduces one hydrogen bond donor (secondary amine NH) and increases the calculated topological polar surface area relative to the parent compound (38.9 Ų for 5-phenyl-1,2,4-oxadiazole) [1]. This structural addition transforms the compound from a neutral, relatively planar aromatic system into a basic heterocycle with a protonatable amine center, enabling salt formation (e.g., hydrochloride salt, MW 251.71 g/mol) that modifies solubility and handling characteristics [2]. The presence of the basic nitrogen also creates a chiral center at the pyrrolidine 2-position, introducing stereochemical complexity absent in the achiral parent scaffold.

Physicochemical Properties Compound Identification Purity Assessment

5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Purity Specification and Commercial Availability Assessment

The target compound is commercially available with documented purity specifications ranging from 95% to 97% across multiple research chemical suppliers . Two distinct CAS registry numbers exist for this compound: 1274636-41-7 and 681239-98-5, with the former being the primary identifier used by most vendors . The compound is offered as the free base (MW 215.25 g/mol) and is not uniformly available as a hydrochloride salt, unlike certain regioisomeric analogs such as 3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride (CAS 1196154-72-9, MW 251.71 g/mol as HCl salt) [1]. Notably, at least one major supplier (CymitQuimica) has listed this compound as discontinued , indicating that procurement requires verification of active stock status across multiple vendors. This supply discontinuity risk differentiates the compound from more commoditized oxadiazole building blocks like 5-phenyl-1,2,4-oxadiazole, which is broadly stocked and offered at ≥95% purity with long-term storage stability .

Chemical Procurement Quality Specification Vendor Comparison

5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Synthetic Route and Building Block Utility

The target compound is synthesized via cyclization of appropriate precursors, with a documented route involving the reaction of phenylhydrazine with ethyl oxalate to form an intermediate, followed by cyclization with pyrrolidine under specific conditions to yield the desired oxadiazole [1]. This synthetic approach positions the compound as a versatile molecular building block containing three distinct functional handles: the phenyl ring (amenable to electrophilic aromatic substitution), the pyrrolidine secondary amine (capable of alkylation, acylation, or salt formation), and the oxadiazole ring (stable to hydrolysis relative to esters/amides) . The presence of the unprotected pyrrolidine NH distinguishes this scaffold from N-substituted pyrrolidine-oxadiazole derivatives such as those employed in the ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl series, where the pyrrolidine nitrogen is functionalized as a urea . This free amine offers greater synthetic divergence for parallel library synthesis, enabling rapid exploration of SAR through straightforward amide coupling or reductive amination without requiring deprotection steps.

Organic Synthesis Building Block Medicinal Chemistry

5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Evidence-Based Application Scenarios


Medicinal Chemistry: Pyrrolidine-Oxadiazole Hybrid Scaffold SAR Exploration

This compound is optimally deployed as a starting building block in structure-activity relationship (SAR) campaigns targeting the pyrrolidine-oxadiazole hybrid chemical space. The 1,2,4-oxadiazole/pyrrolidine scaffold has demonstrated mid-nanomolar inhibitory activity against DNA gyrase and topoisomerase IV, with active compounds in this series achieving IC50 values ranging from 120 nM to 270 nM against E. coli DNA gyrase, comparable to the reference inhibitor novobiocin (IC50 = 170 nM) [1]. The free pyrrolidine amine in 5-phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole permits direct derivatization via amide coupling or reductive amination without deprotection steps, accelerating SAR exploration relative to N-protected analogs. Researchers evaluating antibacterial, anthelmintic (as demonstrated against Haemonchus contortus larvae with low micromolar activity) [2], or GPBAR1 agonist programs can utilize this scaffold as a versatile entry point for library synthesis [3].

Chemical Biology: Basic Amine-Containing Probe Development

The presence of a basic pyrrolidine secondary amine (pKa ~10-11) differentiates 5-phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole from neutral oxadiazole scaffolds such as 5-phenyl-1,2,4-oxadiazole (MW 146.15 g/mol, calculated XLogP3-AA 1.8) [1]. This basic center enables pH-dependent solubility modulation and facilitates salt formation (e.g., hydrochloride), which is not possible with the neutral parent scaffold. For chemical biology applications requiring lysosomal trapping studies, cellular permeability assays at varying pH, or investigations of amine-mediated target engagement, this compound provides a protonatable handle absent in neutral oxadiazoles. The oxadiazole ring itself confers enhanced metabolic stability relative to ester or amide bioisosteres, making the scaffold suitable for cellular assay conditions requiring extended incubation times [2].

Analytical Chemistry: LC-MS Method Development and Reference Standard Qualification

The distinct molecular weight of 215.25 g/mol (C12H13N3O) provides a clear 47.3% mass differential versus the unsubstituted 5-phenyl-1,2,4-oxadiazole parent scaffold (MW 146.15 g/mol), enabling unambiguous LC-MS identification even in complex reaction mixtures [1][2]. With commercial purity specifications of 95-97% [3], the compound is suitable as a reference standard for method development in medicinal chemistry workflows, particularly for monitoring synthetic intermediates and final products in oxadiazole-containing compound libraries. Researchers should note the existence of two CAS registry numbers (1274636-41-7 and 681239-98-5) and verify vendor stock status, as at least one major supplier has discontinued this product .

Computational Chemistry: Molecular Docking and Pharmacophore Model Validation

The 5-phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole scaffold presents a well-defined pharmacophore comprising three distinct interaction elements: (1) a hydrophobic phenyl ring capable of π-π stacking and hydrophobic contacts, (2) a basic pyrrolidine nitrogen for ionic or hydrogen-bond interactions, and (3) the 1,2,4-oxadiazole ring system that serves as a hydrogen-bond acceptor through its N2 and N4 atoms [1]. This defined spatial arrangement makes the compound suitable for validating computational docking models against targets known to engage oxadiazole-pyrrolidine hybrids, including DNA gyrase and GPBAR1 [2][3]. The regioisomeric specificity (3-pyrrolidin-2-yl substitution vs. 5-substituted analogs) provides a critical control for assessing docking pose sensitivity to substituent positioning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.